molecular formula C17H17NO5 B180124 (E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide CAS No. 103188-49-4

(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide

Cat. No.: B180124
CAS No.: 103188-49-4
M. Wt: 315.32 g/mol
InChI Key: FSMGGLPUXCKRGT-ZZXKWVIFSA-N
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Description

P-coumaric acid derivative 2 is a modified form of p-coumaric acid, a naturally occurring hydroxy derivative of cinnamic acid. P-coumaric acid is widely distributed in the plant kingdom and is found in various fruits, vegetables, and cereals. The derivative 2 is synthesized to enhance certain properties of the parent compound, making it more effective for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid derivative 2 typically involves the modification of the p-coumaric acid structure through the addition of functional groups. One common method is the Fischer esterification, where p-coumaric acid is reacted with alcohols in the presence of an acid catalyst to form esters . Another method involves the oxidation of p-coumaric acid using hypervalent iodine reagents such as PIDA or PIFA .

Industrial Production Methods: Industrial production of p-coumaric acid derivative 2 may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: P-coumaric acid derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-coumaric acid derivative 2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

P-coumaric acid derivative 2 stands out due to its unique combination of bioactive properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGGLPUXCKRGT-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-49-4
Record name N-Caffeoyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CAFFEOYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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